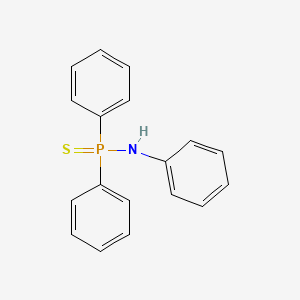
Phosphinothioic amide, N,P,P-triphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinothioic amide, N,P,P-triphenyl-, is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to three phenyl groups and a thioamide group
準備方法
Synthetic Routes and Reaction Conditions
Phosphinothioic amide, N,P,P-triphenyl-, can be synthesized through several methods. One common approach involves the ortho-lithiation of N,N-diisopropyl-P,P-diphenylphosphinothioic amide using n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA) in diethyl ether. This is followed by electrophilic trapping to yield ortho-functionalized derivatives in high yields . Another method involves the reaction of diarylphosphine oxides with amines via electrosynthesis, which provides a facile and efficient approach to obtain phosphinic amides under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for phosphinothioic amide, N,P,P-triphenyl-, are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions
Phosphinothioic amide, N,P,P-triphenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted phosphinothioic amides depending on the electrophile used.
科学的研究の応用
Phosphinothioic amide, N,P,P-triphenyl-, has several scientific research applications:
Catalysis: It acts as a ligand in catalytic reactions, promoting the addition of diethylzinc to aldehydes.
Materials Science: The compound is used in the synthesis of novel materials with unique properties.
Medicinal Chemistry: It is explored for its potential therapeutic applications due to its ability to interact with biological molecules.
作用機序
The mechanism of action of phosphinothioic amide, N,P,P-triphenyl-, involves its interaction with various molecular targets. The compound can form chelates with metal ions, which can then participate in catalytic cycles. The presence of the thioamide group allows for interactions with nucleophiles and electrophiles, facilitating various chemical transformations .
類似化合物との比較
Phosphinothioic amide, N,P,P-triphenyl-, can be compared with other similar compounds such as:
Diphenylphosphinic amide: Lacks the thioamide group, resulting in different reactivity and applications.
Triphenylphosphine oxide: Contains an oxygen atom instead of sulfur, leading to different chemical properties.
Phosphorothioic amides: Similar structure but with different substituents on the phosphorus atom.
These comparisons highlight the unique properties of phosphinothioic amide, N,P,P-triphenyl-, such as its ability to form stable chelates and its reactivity towards various electrophiles and nucleophiles .
特性
CAS番号 |
4129-41-3 |
|---|---|
分子式 |
C18H16NPS |
分子量 |
309.4 g/mol |
IUPAC名 |
N-diphenylphosphinothioylaniline |
InChI |
InChI=1S/C18H16NPS/c21-20(17-12-6-2-7-13-17,18-14-8-3-9-15-18)19-16-10-4-1-5-11-16/h1-15H,(H,19,21) |
InChIキー |
GPVKWTVVLUPNCD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NP(=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


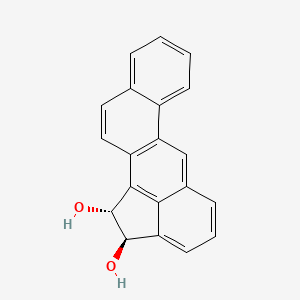
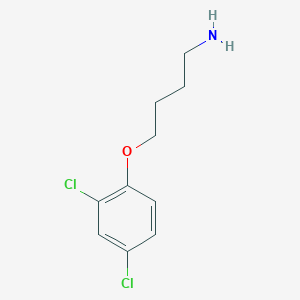
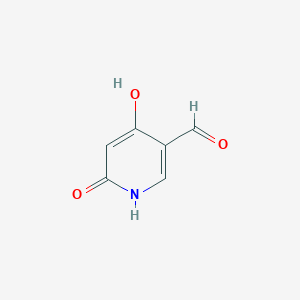
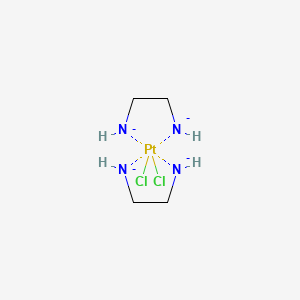
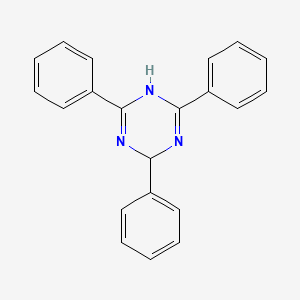
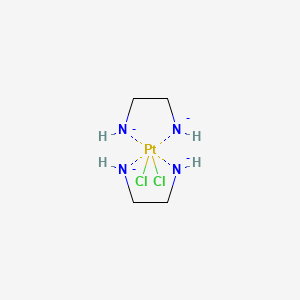
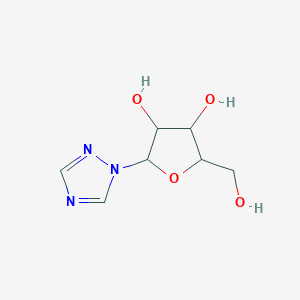
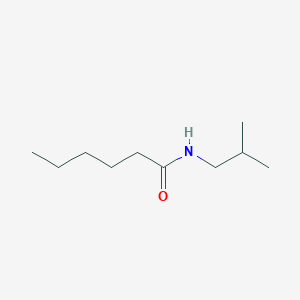
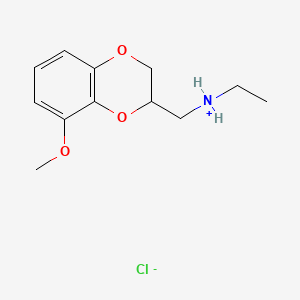
![Phosphonic acid, P-[5-[4-[[2-(1H-indazol-4-yl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinyl]-2,5-dioxopentyl]-, diethyl ester](/img/structure/B14166116.png)
![4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole](/img/structure/B14166133.png)
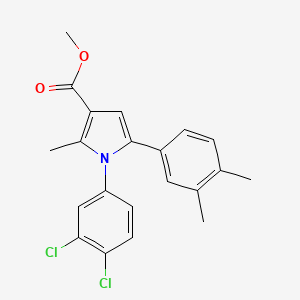
![2-[(E)-prop-1-enyl]naphthalene](/img/structure/B14166149.png)
![12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene](/img/structure/B14166165.png)
